An In-depth Technical Guide to the Physical and Chemical Properties of Cinoxate
An In-depth Technical Guide to the Physical and Chemical Properties of Cinoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxate, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] As a member of the cinnamate (B1238496) class of compounds, its primary function is to absorb incident ultraviolet (UV) radiation, thereby protecting the skin from sun damage.[3][4] While its use has diminished in favor of broader-spectrum and more photostable agents, a thorough understanding of its physicochemical properties remains crucial for researchers in dermatology, cosmetology, and drug development.[3] This guide provides a comprehensive technical overview of the core physical and chemical characteristics of Cinoxate, detailed experimental protocols for their determination, and insights into its mechanism of action and potential biological interactions.
Chemical and Physical Properties
Cinoxate is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in water but miscible with alcohols, esters, and vegetable oils.
Identification and Structure
| Property | Value | Source |
| IUPAC Name | 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
| CAS Number | 104-28-9 | |
| Chemical Formula | C₁₄H₁₈O₄ | |
| Molecular Weight | 250.29 g/mol | |
| Canonical SMILES | CCOCCOC(=O)C=Cc1ccc(OC)cc1 | |
| InChI Key | CMDKPGRTAQVGFQ-RMKNXTFCSA-N |
Physicochemical Data
A summary of the key physicochemical properties of Cinoxate is presented in the table below. These parameters are critical for formulation development, stability testing, and understanding its behavior in biological systems.
| Property | Value | Source |
| Melting Point | -25 °C | |
| Boiling Point | 184-187 °C at 2 mmHg | |
| Density | 1.102 g/cm³ at 25 °C | |
| Solubility in Water | Insoluble (practically insoluble, ~0.05%) | |
| Solubility in Organic Solvents | Miscible with alcohols, esters, and vegetable oils | |
| logP (Octanol/Water) | 2.35 - 2.65 (estimated) | |
| pKa (Predicted) | ~13.5 (of the conjugate acid, estimated for the ester carbonyl) | |
| UV Absorption Maximum (λmax) | 289 nm, 306 nm | |
| Molar Absorptivity (ε) | 19,400 L mol⁻¹ cm⁻¹ at 306 nm | |
| UV Absorption Range | 270 - 328 nm |
Note on pKa: As an ester, Cinoxate does not have a readily ionizable proton in the typical physiological pH range. The predicted pKa refers to the protonation of the carbonyl oxygen of the ester group, which is a very weak base. This value is estimated based on the pKa of similar ester compounds and is not practically relevant for most formulation or biological considerations.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of Cinoxate.
Synthesis of Cinoxate
Cinoxate is synthesized via the esterification of p-methoxycinnamic acid with 2-ethoxyethanol (B86334).
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Reactants: p-Methoxycinnamic acid and 2-ethoxyethanol.
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Catalyst: A strong acid catalyst, such as sulfuric acid.
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Procedure:
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Combine equimolar amounts of p-methoxycinnamic acid and 2-ethoxyethanol in a round-bottom flask.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude Cinoxate.
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Purify the product by vacuum distillation.
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Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is the gold standard for the experimental determination of logP.
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Materials:
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Cinoxate
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n-Octanol (reagent grade, pre-saturated with water)
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Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
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Separatory funnels
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UV-Vis Spectrophotometer
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Volumetric flasks and pipettes
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-
Procedure:
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Prepare a stock solution of Cinoxate in n-octanol of a known concentration.
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Add a known volume of the Cinoxate stock solution to a separatory funnel containing a known volume of PBS.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
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Allow the phases to separate completely.
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Carefully collect the n-octanol and aqueous (PBS) layers into separate containers.
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Measure the concentration of Cinoxate in each phase using UV-Vis spectrophotometry at its λmax. A calibration curve for Cinoxate in each solvent should be prepared beforehand.
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Calculate the partition coefficient (P) as the ratio of the concentration of Cinoxate in the n-octanol phase to its concentration in the aqueous phase.
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The logP is the logarithm (base 10) of the partition coefficient.
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UV-Vis Spectrophotometric Analysis
This protocol outlines the procedure for determining the UV absorption spectrum and λmax of Cinoxate.
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Materials and Equipment:
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UV-Vis Spectrophotometer (double-beam or diode array)
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Quartz cuvettes (1 cm path length)
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Cinoxate standard
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Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)
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Volumetric flasks and pipettes
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Analytical balance
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-
Procedure:
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Stock Solution Preparation: Accurately weigh approximately 25 mg of Cinoxate standard. Quantitatively transfer the standard to a 250 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a stock solution of approximately 100 µg/mL.
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Working Solution Preparation: From the stock solution, prepare a working solution with a concentration expected to yield an absorbance between 0.5 and 1.0 at its λmax (e.g., a 1:10 dilution of the stock solution).
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Spectrophotometric Measurement:
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Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
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Use the chosen solvent as the blank reference.
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Record the absorbance spectrum of the working solution.
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Data Analysis:
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Identify the wavelength(s) of maximum absorbance (λmax).
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Using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε) at λmax.
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Chemical Reactivity and Stability
Hydrolysis
Under acidic or alkaline conditions, Cinoxate can undergo hydrolysis to yield p-methoxycinnamic acid and 2-ethoxyethanol. This is a critical consideration for formulation stability at extreme pH values.
Photodegradation
Like other cinnamate-based UV filters, the primary photodegradation pathway for Cinoxate is trans-cis isomerization upon absorption of UV radiation. The trans-isomer is the more effective UVB absorber; its conversion to the cis-isomer reduces the overall efficacy of the sunscreen formulation. Further degradation can lead to the formation of various photoproducts, which can be identified using techniques such as HPLC-MS/MS.
Mechanism of Action and Biological Interactions
UV Absorption
The primary function of Cinoxate as a sunscreen agent is its ability to absorb UVB radiation. The p-methoxycinnamate chromophore in the molecule contains a system of conjugated double bonds that absorb high-energy photons. Upon absorption, the molecule is promoted to an excited electronic state. It then dissipates this energy primarily through non-radiative pathways, such as isomerization and conversion to heat, before it can cause damage to skin cells.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Recent research has identified Cinoxate as a peroxisome proliferator-activated receptor γ (PPARγ) agonist with a Ki value of 18.0 μM. PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation in the skin. The activation of PPARγ by Cinoxate has been shown to elicit an obesogenic phenotype in human bone marrow-derived mesenchymal stem cells during adipogenic differentiation. Furthermore, Cinoxate has been observed to upregulate the transcription of genes encoding for lipid metabolic enzymes in normal human epidermal keratinocytes. This interaction with a key signaling pathway in the skin represents a significant aspect of Cinoxate's biological activity beyond its UV-filtering properties and warrants further investigation for its potential implications in dermatology and endocrinology.
Conclusion
Cinoxate possesses well-defined physicochemical properties that have historically made it a viable UVB filter. Its synthesis and analysis can be achieved through standard organic chemistry and analytical techniques. While its efficacy as a sunscreen agent is limited by its narrow absorption spectrum and potential for photodegradation, recent discoveries of its interaction with the PPARγ signaling pathway open new avenues for research into its biological effects. This technical guide provides a foundational resource for professionals engaged in the study and application of Cinoxate, encouraging further exploration into its chemical and biological profiles.
